Monactina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

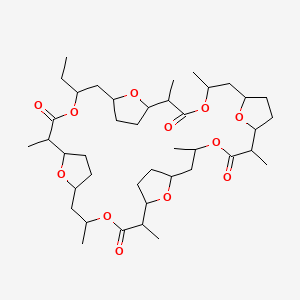

La monactina es un antibiótico macrotetralídico de origen natural, que forma parte de una familia de ionóforos cíclicos. Es conocida por su capacidad de unirse selectivamente y transportar cationes monovalentes como el potasio, el sodio y el litio a través de las membranas biológicas . La this compound se aísla de diversas especies del género Streptomyces y presenta importantes propiedades antimicrobianas .

Aplicaciones Científicas De Investigación

La monactina tiene una amplia gama de aplicaciones en la investigación científica:

Biología: Se investiga por sus propiedades antimicrobianas contra diversos patógenos bacterianos y fúngicos.

Medicina: Se explora su posible uso en el desarrollo de nuevos agentes antimicrobianos.

Industria: Se utiliza en la producción de electrodos selectivos de iones y otras herramientas analíticas.

Mecanismo De Acción

La monactina ejerce sus efectos formando complejos con cationes monovalentes y facilitando su transporte a través de las membranas biológicas. Esta actividad ionofórica altera el equilibrio iónico dentro de las células, lo que lleva a efectos antimicrobianos . Los objetivos moleculares incluyen la membrana celular y los canales iónicos, donde la this compound interfiere con los procesos normales de transporte iónico .

Análisis Bioquímico

Biochemical Properties

Monactin plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. Monactin induces swelling of rat liver mitochondria in medium containing either potassium or sodium .

Cellular Effects

Monactin has profound effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Monactin exerts its effects at the molecular level through various mechanisms. It binds with biomolecules, inhibits or activates enzymes, and changes gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Monactin change over time. It has been observed that Monactin has a certain degree of stability and degradation. Long-term effects on cellular function have been observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Monactin vary with different dosages in animal models. Threshold effects have been observed in these studies, as well as toxic or adverse effects at high doses .

Metabolic Pathways

Monactin is involved in various metabolic pathways. It interacts with enzymes or cofactors and affects metabolic flux or metabolite levels .

Transport and Distribution

Monactin is transported and distributed within cells and tissues. It interacts with transporters or binding proteins and affects its localization or accumulation .

Subcellular Localization

Monactin is localized in specific compartments or organelles within the cell. This localization affects its activity or function .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La monactina se suele aislar del caldo de fermentación de las especies de Streptomyces. El proceso implica el cultivo de las bacterias en condiciones específicas que favorecen la producción de this compound. El compuesto se extrae y se purifica posteriormente mediante técnicas cromatográficas .

Métodos de producción industrial: La producción industrial de this compound sigue un enfoque similar, pero a mayor escala. La fermentación a gran escala se lleva a cabo en biorreactores, seguida de procesos de extracción y purificación para obtener this compound en cantidades significativas .

Análisis De Reacciones Químicas

Tipos de reacciones: La monactina experimenta diversas reacciones químicas, entre ellas:

Complejación: La this compound forma complejos estables con cationes monovalentes como el potasio, el sodio y el litio.

Oxidación y reducción: La this compound puede participar en reacciones redox, aunque éstas son menos comunes en comparación con su actividad ionofórica.

Reactivos y condiciones comunes:

Complejación: Normalmente implica el uso de sales de cationes monovalentes en un disolvente orgánico como el diclorometano.

Oxidación y reducción: Se pueden utilizar agentes oxidantes y reductores estándar en condiciones controladas.

Productos principales:

Comparación Con Compuestos Similares

La monactina forma parte de la familia de las macrotetralidas, que incluye compuestos similares como la nonactina, la dinactina, la trinactina y la tetranactina . Estos compuestos comparten una estructura similar y una actividad ionofórica, pero difieren en sus afinidades de unión específicas y actividades biológicas . La this compound es única en su equilibrio entre la potencia antimicrobiana y la selectividad iónica, lo que la convierte en una herramienta valiosa tanto en la investigación como en las aplicaciones industriales .

Compuestos similares:

- Nonactina

- Dinactina

- Trinactina

- Tetranactina

Las propiedades únicas de la this compound y su amplia gama de aplicaciones la convierten en un compuesto de gran interés en diversos campos científicos.

Propiedades

Número CAS |

7182-54-9 |

|---|---|

Fórmula molecular |

C41H66O12 |

Peso molecular |

751.0 g/mol |

Nombre IUPAC |

(1R,2R,5R,7R,10S,11S,14S,16S,19R,20R,23R,25R,28S,29S,32S,34S)-5-ethyl-2,11,14,20,23,29,32-heptamethyl-4,13,22,31,37,38,39,40-octaoxapentacyclo[32.2.1.17,10.116,19.125,28]tetracontane-3,12,21,30-tetrone |

InChI |

InChI=1S/C41H66O12/c1-9-29-21-33-13-17-36(52-33)27(7)40(44)48-23(3)19-31-11-15-34(50-31)25(5)38(42)46-22(2)18-30-10-14-35(49-30)26(6)39(43)47-24(4)20-32-12-16-37(51-32)28(8)41(45)53-29/h22-37H,9-21H2,1-8H3/t22-,23+,24+,25-,26+,27+,28-,29-,30-,31+,32+,33-,34-,35+,36+,37-/m1/s1 |

Clave InChI |

YPUPRVWRYDPGCW-IDBRQATOSA-N |

SMILES |

CCC1CC2CCC(O2)C(C(=O)OC(CC3CCC(O3)C(C(=O)OC(CC4CCC(O4)C(C(=O)OC(CC5CCC(O5)C(C(=O)O1)C)C)C)C)C)C)C |

SMILES isomérico |

CC[C@@H]1C[C@H]2CC[C@H](O2)[C@@H](C(=O)O[C@H](C[C@@H]3CC[C@@H](O3)[C@H](C(=O)O[C@@H](C[C@H]4CC[C@H](O4)[C@@H](C(=O)O[C@H](C[C@@H]5CC[C@@H](O5)[C@H](C(=O)O1)C)C)C)C)C)C)C |

SMILES canónico |

CCC1CC2CCC(O2)C(C(=O)OC(CC3CCC(O3)C(C(=O)OC(CC4CCC(O4)C(C(=O)OC(CC5CCC(O5)C(C(=O)O1)C)C)C)C)C)C)C |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

AKD-1B monactin |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.